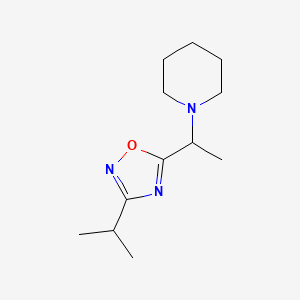![molecular formula C15H16N2O2 B7510714 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7510714.png)
1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide, also known as MMPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMPC belongs to the class of pyridine carboxamides and has been studied for its ability to modulate various biological processes.
Mecanismo De Acción
The mechanism of action of 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide involves its ability to interact with specific cellular targets, such as enzymes and receptors. 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to inhibit the activity of enzymes involved in the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Additionally, 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to modulate the activity of receptors involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In Alzheimer's disease models, 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to reduce the formation of amyloid-beta plaques, leading to the improvement of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide in lab experiments is its ability to selectively target specific cellular targets, leading to the modulation of specific biological processes. Additionally, 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can affect the bioavailability of the compound.
Direcciones Futuras
There are several future directions for the study of 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide. One area of research involves the optimization of the synthesis method for 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide, leading to higher yields and improved purity. Additionally, further studies are needed to elucidate the specific cellular targets and mechanisms of action of 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide in various biological processes. Finally, the development of 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide analogs with improved solubility and bioavailability could lead to the development of novel therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide involves the reaction of 2-methylbenzylamine with 2-pyridinecarboxylic acid, followed by the addition of methyl isocyanate. The resulting product is purified through recrystallization and characterized through spectroscopic techniques.
Aplicaciones Científicas De Investigación
1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been studied for its potential therapeutic applications in various fields of science. One area of research involves the treatment of cancer, as 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to modulate the activity of enzymes involved in the formation of amyloid-beta plaques.
Propiedades
IUPAC Name |
1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-5-3-4-6-13(11)10-16-15(19)12-7-8-17(2)14(18)9-12/h3-9H,10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NESIAQGPRFBHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2=CC(=O)N(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-[(2-methylphenyl)methyl]-2-oxopyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)
![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)

![2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7510669.png)
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7510675.png)

![N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7510688.png)

![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)
![N-methyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carboxamide](/img/structure/B7510725.png)
